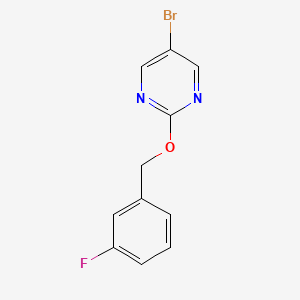

5-Bromo-2-(3-fluorobenzyloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVXFQBUNQKTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 3 Fluorobenzyloxy Pyrimidine and Analogues

Strategic Synthesis of Key Halogenated Pyrimidine (B1678525) Intermediates

The synthesis of the target compound begins with the preparation of a specifically functionalized pyrimidine ring. This involves a two-step process: the regioselective introduction of a bromine atom at the C-5 position, followed by the conversion of a hydroxyl or oxo group at the C-2 position into a suitable leaving group, typically a chlorine atom.

Regioselective Bromination of Pyrimidine Systems

The initial and critical step is the regioselective bromination of a pyrimidine precursor, most commonly 2-hydroxypyrimidine (B189755), to yield 5-bromo-2-hydroxypyrimidine (B17364). The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, allowing for direct bromination. Several methods have been developed to achieve this transformation efficiently.

One common approach involves the direct reaction of 2-hydroxypyrimidine with elemental bromine in an aqueous medium. google.com The reaction is typically performed at low temperatures (e.g., below 5°C) to control reactivity and improve selectivity. google.com Another established method utilizes a hydrogen halide salt of pyrimidine, which is then reacted with bromine at elevated temperatures in an inert organic solvent like nitrobenzene. google.com

More contemporary and potentially safer methods avoid the use of elemental bromine. A notable alternative involves treating 2-hydroxypyrimidine with a mixture of hydrobromic acid and hydrogen peroxide. patsnap.comgoogle.com This in situ generation of the brominating agent offers advantages in terms of handling and safety. The reaction conditions for this method can be varied to optimize yield, as illustrated in the table below.

| Precursor | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield |

| 2-Hydroxypyrimidine | HBr (20 wt%), H₂O₂ (10 wt%) | Water | 100 | 8 | High |

| 2-Hydroxypyrimidine | HBr (35 wt%), H₂O₂ (30 wt%) | Water | 40 | 12 | High |

| 2-Hydroxypyrimidine | HBr (50 wt%), H₂O₂ (50 wt%) | Water | 30 | 14 | High |

This table presents various reported conditions for the synthesis of 5-bromo-2-hydroxypyrimidine, adapted from patent literature. patsnap.comgoogle.com

Derivatization to 2-Chloro-5-bromopyrimidine

With 5-bromo-2-hydroxypyrimidine in hand, the next step is the conversion of the 2-hydroxy group (which exists in tautomeric equilibrium with the pyrimidin-2-one form) into a more reactive leaving group for the subsequent nucleophilic substitution. The most common derivatization is chlorination to produce 2-chloro-5-bromopyrimidine.

The classical and widely used method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of an organic base such as triethylamine (B128534) or N,N-dimethylaniline. google.comchemicalbook.com The reaction is typically heated to reflux to ensure complete conversion. google.com The base serves to neutralize the HCl generated during the reaction.

An alternative, "greener" approach has been developed to avoid the use of the highly toxic and difficult-to-handle phosphorus oxychloride. chemicalbook.com This method employs hydrochloric acid as the chlorinating agent in the presence of a phase-transfer catalyst like cetyltrimethylammonium chloride. This process is reported to have fewer by-products and simpler work-up procedures, yielding a product with high purity. chemicalbook.com

| Starting Material | Reagent(s) | Base/Catalyst | Key Advantages |

| 5-Bromo-2-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Triethylamine | Well-established, high conversion |

| 5-Bromo-2-hydroxypyrimidine | Hydrochloric Acid (HCl) | Cetyltrimethylammonium chloride | Avoids toxic POCl₃, simpler work-up chemicalbook.com |

This table compares common methods for the synthesis of 2-chloro-5-bromopyrimidine.

Ethereal Linkage Formation via Nucleophilic Substitution Reactions

The central reaction in the synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is the formation of the ether bond. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

Reaction of 2-Chloro-5-bromopyrimidine with 3-Fluorobenzyl Alcohol

In this key step, the alkoxide of 3-fluorobenzyl alcohol acts as the nucleophile, attacking the electron-deficient C-2 position of the 2-chloro-5-bromopyrimidine ring. The two ring nitrogen atoms activate the C-2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. zenodo.org The reaction is initiated by deprotonating the 3-fluorobenzyl alcohol with a suitable base to form the more potent 3-fluorobenzyl alkoxide nucleophile.

Optimization of Reaction Parameters and Catalyst Systems (e.g., Cs₂CO₃)

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.com Key parameters that require optimization include the choice of base, solvent, and temperature.

Base Selection: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is a common choice, which generates the alkoxide irreversibly. masterorganicchemistry.com However, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used for their milder nature and easier handling. Cesium carbonate is particularly effective in many O-alkylation reactions, often providing higher yields at lower temperatures. This "cesium effect" is attributed to the high solubility of the cesium alkoxide and the ability of the large Cs⁺ ion to template the reaction.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are typically employed. numberanalytics.com These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺, Cs⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2-type reaction. masterorganicchemistry.comnumberanalytics.com

| Solvent | Typical Yield | Comments |

|---|

This interactive table illustrates the general influence of different base and solvent systems on the yield of Williamson ether synthesis for preparing compounds like this compound, based on established chemical principles. numberanalytics.com

Diversification Strategies for Structural Elaboration

The synthetic utility of this compound lies in its potential for further structural modification. The bromine atom at the C-5 position serves as a versatile functional handle for introducing a wide range of substituents, primarily through metal-catalyzed cross-coupling reactions. This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov

Common diversification strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions enable the systematic modification of the pyrimidine core, allowing for the fine-tuning of its electronic and steric properties.

| Coupling Partner | Catalyst System (Typical) | Resulting Analogue Structure |

|---|

This interactive table outlines common cross-coupling reactions for the structural diversification of the 5-bromo-pyrimidine core.

Beyond traditional cross-coupling, more advanced "deconstruction-reconstruction" strategies can be employed. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can be cleaved and subsequently recyclized with different reagents (e.g., ureas, amidines, hydrazines) to generate entirely new heterocyclic cores while retaining the complex benzyloxy side chain. nih.gov This approach dramatically expands the accessible chemical space from a single advanced intermediate.

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki Coupling)

The bromine atom at the C5 position of the pyrimidine ring is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. ossila.com These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and ability to construct complex molecular architectures. jocpr.com

The Suzuki-Miyaura coupling is one of the most widely employed methods for this purpose. lookchem.com It involves the reaction of the 5-bromo position with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.org This reaction is highly effective for creating C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl substituents. mdpi.com

Reaction Scheme Example: Suzuki-Miyaura Coupling

A general scheme illustrating the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Here, Pd(0) represents a palladium catalyst, 'L' is a ligand, and a base is required to facilitate the reaction.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. Common catalysts include Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand such as XPhos or SPhos. rsc.org The base, often potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or an organic base, is crucial for the transmetalation step. mdpi.com The reaction's versatility has been demonstrated in the synthesis of various biologically active pyrimidine derivatives. nih.govnih.gov

Other palladium-catalyzed reactions applicable to the 5-bromo position include:

Heck Reaction: Coupling with alkenes to introduce vinyl groups. jocpr.com

Sonogashira Reaction: Coupling with terminal alkynes to form alkynylpyrimidines. jocpr.com

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. jocpr.comnih.gov

Stille Coupling: Reaction with organostannanes.

These methodologies provide a powerful toolkit for diversifying the structure at the C5 position, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov

Further Functionalization of the Pyrimidine Ring and Benzyloxy Moiety

Beyond the C5 position, both the pyrimidine core and the 3-fluorobenzyloxy side chain offer opportunities for further chemical modification.

Pyrimidine Ring: The C4 and C6 positions of the pyrimidine ring are electron-deficient and can be susceptible to nucleophilic attack, particularly if activated by adjacent groups. While less reactive than the C5-bromo position in cross-coupling, these sites can potentially undergo reactions such as:

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of substituents at positions adjacent to a nitro group or at other activated sites on the ring. ossila.com

Direct C-H Arylation: Under specific catalytic conditions, direct functionalization of C-H bonds is an emerging strategy to avoid pre-functionalization steps.

Benzyloxy Moiety: The 3-fluorophenyl ring of the benzyloxy group can be functionalized through electrophilic aromatic substitution. The fluorine atom and the benzyloxyether group act as ortho-, para-directing and meta-directing groups, respectively. The positions on the ring (2', 4', 5', 6') are available for reactions such as:

Nitration

Halogenation

Friedel-Crafts acylation or alkylation

Such modifications allow for fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Multi-Component Reaction Approaches for Pyrimidine Core Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical route to complex heterocyclic structures like pyrimidines. acs.orgfigshare.com These strategies are particularly attractive as they can generate diverse molecular libraries rapidly. mdpi.com

Several MCRs can be adapted for the synthesis of the substituted pyrimidine core of this compound. A prominent approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org For the target molecule, this could involve a one-pot reaction using a brominated three-carbon building block.

A patented one-step synthesis for 5-bromo-2-substituted pyrimidines utilizes 2-bromomalonaldehyde (B19672) and an appropriate amidine compound. google.com To synthesize the specific benzyloxy-substituted pyrimidine, an O-benzylisourea could serve as the amidine equivalent.

Other notable MCR strategies for pyrimidine synthesis include:

Iridium-catalyzed synthesis: Utilizes amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. acs.orgorganic-chemistry.org

Three-component coupling: Reactions involving enamines, orthoformates, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyrimidines. organic-chemistry.org

Oxidative annulation: Involves the combination of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org

These MCR approaches provide a convergent and efficient alternative to traditional linear syntheses for constructing the fundamental pyrimidine scaffold.

Comprehensive Spectroscopic and Analytical Characterization of Synthesized Compounds

The unambiguous structural confirmation of this compound and its analogues is achieved through a combination of modern spectroscopic and analytical techniques. Each method provides specific information that, when combined, validates the identity, purity, and structure of the synthesized compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. ipb.pt By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms and their connectivity can be determined.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the expected signals would be:

Pyrimidine Ring Protons: Two singlets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the protons at the C4 and C6 positions.

Benzylic Protons: A singlet around δ 5.4-5.6 ppm, integrating to two protons, for the -O-CH₂- group.

Fluorophenyl Ring Protons: A set of multiplets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the four protons on the 3-fluorophenyl ring. The coupling patterns will be complex due to both H-H and H-F coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The predicted spectrum for the target compound would show signals for all 11 carbon atoms.

Pyrimidine Ring Carbons: Signals for C2, C4, C5, and C6. The C5 carbon directly attached to bromine would appear at a distinct chemical shift (around δ 110-120 ppm). The C2 carbon attached to the oxygen would be significantly downfield (around δ 165-170 ppm).

Benzylic Carbon: A signal for the -O-CH₂- carbon, typically in the range of δ 65-75 ppm.

Fluorophenyl Ring Carbons: Six distinct signals for the carbons of the phenyl ring. The carbon attached to fluorine (C3') will show a large one-bond C-F coupling constant, and adjacent carbons will show smaller multi-bond couplings.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrimidine H4/H6 | ~8.7 (s, 2H) | ~160.0 (C4/C6) |

| Pyrimidine C2 | - | ~168.0 |

| Pyrimidine C5-Br | - | ~115.0 |

| Benzylic CH₂ | ~5.5 (s, 2H) | ~70.0 |

| Phenyl C1' | - | ~138.0 |

| Phenyl H2' | ~7.2-7.4 (m, 1H) | ~115.0 (d, JCF ≈ 22 Hz) |

| Phenyl C3'-F | - | ~163.0 (d, JCF ≈ 245 Hz) |

| Phenyl H4' | ~7.0-7.2 (m, 1H) | ~123.0 |

| Phenyl H5' | ~7.4-7.5 (m, 1H) | ~131.0 (d, JCF ≈ 8 Hz) |

| Phenyl H6' | ~7.2-7.4 (m, 1H) | ~114.0 (d, JCF ≈ 21 Hz) |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary. 's' denotes singlet, 'm' denotes multiplet, 'd' denotes doublet, JCF is the carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. vandanapublications.com For pyrimidine derivatives, IR spectra provide valuable structural information. vandanapublications.comresearchgate.net

The key vibrational bands expected in the IR spectrum of this compound include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the benzylic CH₂ group, appearing just below 3000 cm⁻¹.

C=N and C=C Ring Stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

C-O-C Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region, indicating the ether linkage.

C-F Stretch: A strong, characteristic band typically in the 1250-1000 cm⁻¹ range.

C-Br Stretch: Found in the fingerprint region, usually between 600-500 cm⁻¹.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 2980 - 2850 | Medium |

| C=N / C=C Ring Stretches | 1600 - 1450 | Medium-Strong |

| C-O Ether Stretch | 1250 - 1050 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental composition and confirmation of the molecular formula of a compound.

For this compound, the molecular formula is C₁₁H₈BrFN₂O. chemscene.com HRMS analysis would yield an experimental mass that can be compared to the calculated exact mass. A match within a very small tolerance (typically < 5 ppm) confirms the molecular formula.

Furthermore, the presence of bromine provides a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. acs.org

Chromatographic Purity Assessment and Isolation Techniques

The purification and purity assessment of this compound and its analogues are critical steps to ensure the quality of the final compound. Chromatographic techniques are indispensable for both the isolation of the product from the reaction mixture and the determination of its purity.

Thin-Layer Chromatography (TLC) is a fundamental technique used for monitoring the progress of the synthesis. It allows for a rapid qualitative assessment of the reaction mixture, helping to determine the point of completion and to identify the presence of starting materials, products, and byproducts. The choice of the mobile phase is crucial for achieving good separation. A typical solvent system for compounds of this nature would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The ratio is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation visualization.

Column Chromatography is the primary method for the preparative isolation of the target compound. The crude reaction mixture is loaded onto a silica (B1680970) gel column, and a solvent system, often similar to the one optimized for TLC, is used to elute the components. The polarity of the eluent is generally kept constant (isocratic elution) or gradually increased (gradient elution) to separate the desired product from unreacted starting materials and impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The following table outlines representative conditions for the chromatographic purification of 2-benzyloxypyrimidine derivatives.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Purpose |

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Reaction monitoring, fraction analysis |

| Column Chromatography | Silica gel (60-120 or 230-400 mesh) | Gradient of Hexane and Ethyl Acetate | TLC, UV | Preparative isolation |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the final purity of the synthesized compound with high resolution and sensitivity. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of an aqueous component (often with a buffer or an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The purity is determined by integrating the peak area of the product and any impurities detected, typically by UV absorbance at a specific wavelength.

A representative set of HPLC conditions for the purity analysis of similar aromatic pyrimidine derivatives is provided in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% B to 95% B over a set time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By employing these chromatographic techniques, this compound can be isolated in high purity, and its chemical identity and integrity can be rigorously confirmed.

Molecular Design and Structure Activity Relationship Sar Studies of 5 Bromo 2 3 Fluorobenzyloxy Pyrimidine Derivatives

Rational Design Principles for Pyrimidine-Based Bioactive Compounds

The development of pyrimidine-containing molecules as therapeutic agents is a highly evolved field, leveraging both established principles and modern computational methods to optimize interactions with biological targets. The pyrimidine (B1678525) core acts as a versatile scaffold, allowing for diverse substitutions that can fine-tune the molecule's pharmacological profile.

Exploration of Scaffold Modifications and Bioisosteric Replacements

In medicinal chemistry, modifying a lead compound's core structure, or "scaffold," is a key strategy to enhance desired properties while minimizing liabilities. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental tool in this process. This approach is used to modulate a compound's size, shape, electronic distribution, and lipophilicity to improve target engagement, metabolic stability, or other pharmacokinetic parameters.

Ligand-Based and Structure-Based Design Approaches for Target Interactions

The design of pyrimidine derivatives often employs two complementary computational strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of known active molecules to build a pharmacophore model. This model defines the essential structural features and spatial arrangement required for biological activity. For pyrimidine derivatives, a pharmacophore model might include a hydrogen bond acceptor (the pyrimidine nitrogen), a halogen bond donor (the bromine atom), and specific hydrophobic regions dictated by the substituted side chains.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., a kinase) is available, SBDD allows for the rational design of inhibitors that fit precisely into the binding site. Molecular docking simulations can predict how a molecule like 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine or its analogs will bind to the active site of a receptor, such as the ATP-binding pocket of a kinase. This allows medicinal chemists to visualize key interactions, like hydrogen bonds and hydrophobic contacts, and to design new derivatives with improved binding affinity and selectivity. For example, SBDD can be used to optimize the length and composition of a side chain to access specific pockets within the receptor.

Systemic Analysis of Substituent Effects on Biological Activity

The biological activity of this compound is not merely a sum of its parts; it is the result of a complex interplay between its pyrimidine core, halogen substituents, and benzyloxy side chain. A systematic analysis of these components reveals critical insights into the structure-activity relationship of this class of compounds.

Influence of Halogenation (Bromine, Fluorine) on Molecular Recognition and Electronic Properties

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and binding affinities. In the case of this compound, both bromine and fluorine play distinct and crucial roles.

The bromine atom at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties. As an electron-withdrawing group, it can modulate the pKa of the pyrimidine ring. Furthermore, bromine is a capable halogen bond donor. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom interacts favorably with a Lewis base, such as a carbonyl oxygen or an amine in a protein's active site. This interaction can provide an additional anchor point, enhancing binding affinity and selectivity for the target receptor. The presence of the 5-bromo substituent has been shown to be critical for the potency of certain pyrimidine-based inhibitors.

The fluorine atom on the benzyl (B1604629) ring is the most electronegative element and is prized in medicinal chemistry for its ability to improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. Its small size means it can often replace a hydrogen atom without causing significant steric hindrance. Fluorine's strong electron-withdrawing nature also alters the electronic properties of the phenyl ring and can influence the conformation of the benzyloxy side chain, which in turn affects how the molecule fits into a binding pocket.

Contribution of the 3-Fluorobenzyloxy Side Chain to Receptor Binding

The 2-(3-fluorobenzyloxy) side chain is a critical determinant of the biological activity of this pyrimidine series. This group primarily engages in hydrophobic interactions within the receptor's binding site. The ether linkage provides a degree of conformational flexibility, allowing the fluorophenyl ring to adopt an optimal orientation to maximize contact with hydrophobic amino acid residues.

Research into a series of 5-bromo-2-(benzyloxy)pyrimidine derivatives as inhibitors of the Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis, has provided specific data on the role of the fluorobenzyl group. The position of the fluorine atom on the phenyl ring was found to be a key factor influencing inhibitory potency.

| Compound ID | Substitution on Benzyl Ring | Tie-2 IC50 (nM) |

| 1 | 3-Fluoro (meta) | 1 |

| 2 | 2-Fluoro (ortho) | 3 |

| 3 | 4-Fluoro (para) | 16 |

| 4 | Unsubstituted | 11 |

This table is generated based on data interpretation from patent literature describing Tie-2 inhibitors.

As shown in the table, the compound with the fluorine atom at the meta-position (3-fluoro) exhibited the highest potency, with an IC50 value of 1 nM. Shifting the fluorine to the ortho-position (2-fluoro) resulted in a slight decrease in activity (IC50 = 3 nM), while moving it to the para-position (4-fluoro) led to a significant 16-fold loss in potency. Notably, the unsubstituted benzyloxy analog was also less potent (IC50 = 11 nM) than the 3-fluoro and 2-fluoro substituted compounds. This data strongly suggests that the electronic and steric effects of the fluorine atom, particularly at the meta-position, are crucial for optimal interaction with the Tie-2 kinase binding site.

Positional and Stereochemical Effects of Substituents on the Pyrimidine and Fluorobenzene (B45895) Rings

The precise placement of substituents on both the pyrimidine and fluorobenzene rings is paramount for achieving high biological activity. As demonstrated in the SAR data for Tie-2 inhibitors, positional isomerism on the fluorobenzene ring has a profound impact on potency.

The superior activity of the 3-fluoro (meta) isomer suggests that this specific substitution pattern creates the most favorable combination of electronic and steric properties for binding. This could be due to several factors:

Optimal Hydrophobic Interactions: The meta-position may orient the fluorophenyl ring in a manner that maximizes van der Waals contacts with a hydrophobic pocket in the receptor.

Favorable Electronic Interactions: The electron-withdrawing effect of the fluorine at the meta-position alters the charge distribution of the ring, which may lead to more favorable electrostatic or dipole-dipole interactions with the protein.

Avoidance of Steric Hindrance: The para-position might introduce a steric clash with an amino acid residue, or it may disrupt a critical interaction with water molecules in the binding site, leading to the observed decrease in activity.

Similarly, the position of the bromine atom on the pyrimidine ring is critical. While this article focuses on the 5-bromo derivative, it is a well-established principle in pyrimidine chemistry that moving a substituent to a different position (e.g., to the 4- or 6-position) would drastically alter the molecule's shape and electronic profile, almost certainly leading to a significant change in its interaction with a biological target. The 5-position is often favored for substituents that can form key interactions, like halogen bonds, in the deeper regions of a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of more potent and selective drug candidates.

Development of Predictive Models for Potency and Selectivity

The development of predictive QSAR models for this compound derivatives involves the creation of mathematical equations that can forecast the potency and selectivity of new, unsynthesized analogs. This process relies on a training set of molecules with known biological activities. Various statistical methods are employed to build these models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN). nih.gov

For instance, in studies of other pyrimidine derivatives, such as those targeting VEGFR-2, both MLR and ANN have been utilized to develop predictive models. nih.gov The performance of these models is rigorously evaluated using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated R² (Q²), which assesses the model's predictive power. nih.gov A robust QSAR model will have high R² and Q² values, signifying its reliability in predicting the activity of novel compounds.

The general approach to developing such models for this compound derivatives would involve:

Data Set Compilation: Assembling a series of derivatives with experimentally determined biological activities (e.g., IC₅₀ values for a specific target).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

Model Building and Validation: Employing statistical techniques to select the most relevant descriptors and construct a predictive model. The model's predictive capability is then validated using both internal and external validation methods.

The ultimate goal is to create a model that can accurately predict the biological activity of new derivatives before they are synthesized, thus saving time and resources in the drug discovery process.

Identification of Key Physicochemical Descriptors for Biological Response

A crucial outcome of QSAR modeling is the identification of the key physicochemical descriptors that have the most significant impact on the biological response of the compounds. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal activity. For pyrimidine derivatives, a variety of descriptors have been shown to be important. nih.gov

Key Physicochemical Descriptors in Pyrimidine Derivatives:

| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole Moment | Governs the electronic interactions between the drug molecule and its target, such as hydrogen bonding and electrostatic interactions. nih.gov |

| Steric | Molar Refractivity (MR), Molecular Weight (MW), van der Waals volume | Relates to the size and shape of the molecule, which are critical for fitting into the binding site of the target protein. Steric features significantly affect the quality and extent of biological activity. nih.gov |

| Lipophilic | LogP (octanol-water partition coefficient) | Influences the compound's ability to cross cell membranes and reach its target. It is a critical factor for the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. |

| Topological | Connectivity indices, Shape indices | Describe the atomic arrangement and branching of the molecule, which can influence its interaction with the receptor. |

In the context of this compound derivatives, QSAR studies would aim to identify which of these (or other) descriptors are most influential. For example, a QSAR model might reveal that a specific steric parameter at a particular position on the pyrimidine ring is critical for activity. This information would then guide chemists to synthesize new derivatives with optimized substituents at that position to enhance the desired biological effect. The position of substituents on the pyrimidine nucleus has been shown to greatly influence biological activities in various studies. nih.govresearchgate.net

By understanding the key physicochemical descriptors, researchers can move beyond a trial-and-error approach to drug design and instead adopt a more rational, data-driven strategy for the development of novel therapeutics based on the this compound scaffold.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 Bromo 2 3 Fluorobenzyloxy Pyrimidine

In Vitro Biological Activities Against Relevant Cellular Models

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The introduction of a bromine atom at the 5-position and a fluorinated benzyloxy group at the 2-position of the pyrimidine ring is anticipated to modulate its biological profile.

Pyrimidine derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The presence of halogens, such as bromine and fluorine, can enhance the anticancer potential of these molecules. While direct studies on 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine are not available, the cytotoxicity of other brominated and pyrimidine-containing compounds has been evaluated.

For instance, certain brominated acetophenone (B1666503) derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas. One particular derivative exhibited IC50 values of less than 10 µg/mL against MCF7 and PC3 cells, and 11.80 µg/mL and 18.40 µg/mL against A549 and Caco2 cells, respectively. Notably, this compound showed low cytotoxicity against a normal breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells.

Furthermore, coumarin-pyrimidine hybrids have been synthesized and tested for their antiproliferative activities against HeLa (cervical cancer) and A549 (lung cancer) cell lines. These studies indicate that the pyrimidine moiety is a key pharmacophore for inducing cancer cell death. The cytotoxic effects of 5-Fluorouracil (5-FU), a well-known pyrimidine-based anticancer drug, have been extensively studied. In one study, 5-FU showed a significant decrease in the viability of HeLa cells at concentrations of 15.625 µg/ml and higher.

Table 1: Cytotoxicity of Structurally Related Pyrimidine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value |

|---|---|---|

| Brominated Acetophenone Derivative | MCF7 | < 10 µg/mL |

| PC3 | < 10 µg/mL | |

| A549 | 11.80 µg/mL | |

| Caco2 | 18.40 µg/mL |

It is plausible that this compound may also exhibit cytotoxic properties, and further studies are warranted to determine its specific activity against cell lines like HeLa.

The pyrimidine nucleus is a common feature in many antimicrobial agents. The incorporation of a bromine atom and a benzyloxy moiety could influence the antimicrobial spectrum and potency of the resulting compound.

Studies on 2-(benzylthio)pyrimidine derivatives have shown significant antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org In one study, certain derivatives were more active against S. aureus, while others showed greater potency against E. coli. scirp.org The presence of substituents on the benzyl (B1604629) ring was found to modulate the antibacterial activity. scirp.org

Another related class of compounds, 6-bromoquinazoline (B49647) derivatives, which also contain a brominated pyrimidine ring system, have been screened for their antimicrobial activity. A specific derivative, VMA-13-06, demonstrated high antibacterial activity against S. aureus, Streptococcus pyogenes, E. coli, and Klebsiella pneumoniae at concentrations of 64 and 128 μg/ml, comparable to the standard drug norfloxacin. bohrium.com

While comprehensive data on the antifungal and antiviral activities of closely related compounds are limited, the broad bioactivity of pyrimidines suggests that this compound could possess a wider antimicrobial spectrum.

Table 2: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

| Compound/Derivative | Microorganism | Activity/Concentration |

|---|---|---|

| 2-(Benzylthio)pyrimidine derivatives | Staphylococcus aureus (multi-resistant) | Significant activity |

| Escherichia coli (multi-resistant) | Significant activity | |

| 6-Bromoquinazoline derivative (VMA-13-06) | Staphylococcus aureus | High activity at 64 & 128 μg/ml |

| Streptococcus pyogenes | High activity at 64 & 128 μg/ml | |

| Escherichia coli | High activity at 64 & 128 μg/ml |

Further investigation is required to delineate the specific antibacterial, antifungal, and antiviral profile of this compound.

Pyrimidine derivatives have been explored for their potential as anti-inflammatory and analgesic agents. The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Research on thiazolopyrimidine derivatives has revealed that compounds with para-substituted methyl, hydroxy, fluoro, chloro, and bromo groups on the benzylidene ring exhibit significant antinociceptive and anti-inflammatory activities. nih.gov For example, a study on pyridopyrimidine derivatives showed that introducing a bromine atom augmented the in vivo anti-inflammatory activity. mdpi.com

The analgesic and anti-inflammatory properties of various heterocyclic compounds containing the pyrimidine scaffold have been reported, suggesting that this nucleus can serve as a template for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory and Analgesic Activities of Structurally Related Pyrimidine Derivatives

| Compound/Derivative Class | Activity Observed |

|---|---|

| Thiazolopyrimidine derivatives (with bromo substitution) | Significant antinociceptive and anti-inflammatory activities |

Based on these findings, it is reasonable to hypothesize that this compound may possess anti-inflammatory and analgesic properties, which would need to be confirmed through dedicated in vitro and in vivo assays.

The versatility of the pyrimidine core extends to other pharmacological activities, including anticonvulsant effects. Several pyrimidine derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models.

For instance, a series of novel pyrimidine derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. heteroletters.org Certain compounds in this series were found to be active in these models, indicating their potential as anticonvulsant agents. heteroletters.org Another study on ((benzyloxy)benzyl)propanamide derivatives also demonstrated potent activity in in vivo mouse seizure models.

While there is less evidence in the available literature to suggest significant antihypertensive properties for closely related bromo- and benzyloxy-substituted pyrimidines, the broad pharmacological scope of the pyrimidine family does not preclude this possibility.

Table 4: Anticonvulsant Activity of Structurally Related Pyrimidine Derivatives

| Compound/Derivative Class | Animal Model | Activity Observed |

|---|---|---|

| Novel Pyrimidine Derivatives | Maximal Electroshock (MES) | Active |

| Subcutaneous Pentylenetetrazole (scPTZ) | Active |

The potential for this compound to act as an anticonvulsant agent is an area that merits further investigation.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the development of any new therapeutic agent. For pyrimidine derivatives, a variety of mechanisms have been proposed, often involving the inhibition of key enzymes.

Kinases are a major class of enzymes that are often targeted in cancer therapy. Numerous pyrimidine-based compounds have been developed as kinase inhibitors. For example, a series of 2-methylpyrimidine (B1581581) derivatives were designed as new BCR-ABL inhibitors, with some compounds exhibiting potent inhibitory activities against a broad spectrum of Bcr-Abl mutants, including the drug-resistant T315I mutant.

Thymidylate synthase (TS) is another critical enzyme, particularly in the context of cancer chemotherapy. It is the target of the widely used drug 5-fluorouracil. The inhibition of TS disrupts the synthesis of thymidine, a necessary component of DNA, thereby leading to cell death. The structural similarities between this compound and fluoropyrimidines suggest that it could potentially interact with and inhibit thymidylate synthase or related enzymes in the nucleotide synthesis pathway.

Table 5: Potential Enzyme Inhibition by Structurally Related Pyrimidine Derivatives

| Enzyme Target | Compound Class | Observed Effect |

|---|---|---|

| Bcr-Abl Kinase | 2-Methylpyrimidine derivatives | Potent inhibition of wild-type and mutant forms |

Further enzymatic assays would be necessary to determine if this compound exhibits inhibitory activity against specific kinases, thymidylate synthase, or other relevant enzymes.

Modulation of Intracellular Signaling Pathways (e.g., BMP2/SMAD1, NRF2)

Based on the activities of other pyrimidine derivatives, it would be pertinent to investigate the effect of this compound on key intracellular signaling pathways implicated in cellular growth, differentiation, and stress response.

For the BMP2/SMAD1 pathway , which is crucial for osteogenesis, studies would involve treating osteoblast precursor cells with the compound and measuring the phosphorylation levels of SMAD1, as well as the expression of downstream target genes like RUNX2. nih.govrsc.org

For the NRF2 pathway , a key regulator of the antioxidant response, investigations would typically involve treating cells with the compound under conditions of oxidative stress and measuring the nuclear translocation of NRF2 and the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Strategies for Molecular Target Identification and Validation

If initial screening assays suggest a novel mechanism of action, several strategies can be employed to identify the direct molecular target(s) of this compound. These include:

Affinity Chromatography: The compound could be immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

Chemical Proteomics: This involves using a tagged version of the compound to identify its targets in a cellular context.

Computational Modeling and Docking: In silico methods can be used to predict potential binding sites on proteins based on the compound's structure.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Computational Chemistry and Advanced Molecular Modeling of 5 Bromo 2 3 Fluorobenzyloxy Pyrimidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. For 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine, these simulations are critical for identifying potential biological targets and understanding the mechanism of interaction, which is a cornerstone of rational drug design. nih.gov Pyrimidine (B1678525) derivatives have been widely investigated as inhibitors for various protein kinases involved in cancer signaling pathways. mdpi.comnih.govnih.gov

Molecular docking simulations predict how this compound fits into the active site of a target protein. The simulation software samples a wide range of possible conformations of the ligand and its orientation within the binding pocket. The most stable binding mode, or pose, is identified based on a scoring function that evaluates the complementarity of the ligand and the receptor.

For a hypothetical target such as a protein kinase, the pyrimidine core of the molecule would likely anchor the ligand within the ATP-binding site. The 3-fluorobenzyloxy group would then be positioned to occupy adjacent hydrophobic pockets, with the fluorine and bromine atoms potentially forming specific halogen bonds or other non-covalent interactions that enhance binding affinity. The predicted conformation would reveal the optimal three-dimensional arrangement of the ligand that maximizes favorable interactions with the protein's active site.

A key output of molecular docking is the estimation of binding energy, which quantifies the affinity of the ligand for the target protein. A more negative binding energy typically indicates a more stable ligand-protein complex. These simulations also generate an "interaction fingerprint," a detailed map of all the non-covalent interactions between the ligand and the receptor. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking, and halogen bonds.

Computational studies on similar pyrimidine-based inhibitors have shown significant binding affinities for their targets. mdpi.com A simulated docking of this compound into a kinase active site would yield data similar to that presented in the table below, illustrating the specific forces that stabilize the complex.

Table 1: Estimated Binding Energies and Interaction Fingerprint This table presents hypothetical data from a molecular docking simulation for illustrative purposes.

| Parameter | Value / Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibitory Constant (Ki, est.) | 2.1 µM |

| Interaction Types | - Hydrogen Bonds: Pyrimidine nitrogen atoms with backbone residues. - Hydrophobic Interactions: Benzyl (B1604629) ring with nonpolar residues. - Pi-Pi Stacking: Pyrimidine ring with aromatic residues (e.g., Phenylalanine). - Halogen Bond: Bromine atom with a carbonyl oxygen on the protein backbone. |

By analyzing the predicted binding mode, molecular docking identifies the specific amino acid residues within the target's active site that are crucial for recognizing and binding the ligand. This information is invaluable for understanding the structural basis of the interaction and for designing more potent and selective inhibitors. For instance, mutating one of these critical residues in a laboratory setting would be expected to significantly reduce the ligand's binding affinity, thus validating the docking prediction.

In a kinase target, these critical residues often include a "gatekeeper" residue that controls access to a hydrophobic pocket, as well as residues in the hinge region that form key hydrogen bonds with the inhibitor's core structure.

Table 2: Critical Amino Acid Residues in a Hypothetical Kinase Active Site This table presents hypothetical data from a molecular docking simulation for illustrative purposes.

| Amino Acid Residue | Location | Type of Interaction |

|---|---|---|

| Cysteine | Hinge Region | Hydrogen Bond |

| Glutamic Acid | Catalytic Loop | Hydrogen Bond |

| Leucine | Gatekeeper Position | Hydrophobic Interaction |

| Valine | Hydrophobic Pocket | Hydrophobic Interaction |

| Phenylalanine | DFG Motif | Pi-Pi Stacking |

| Aspartic Acid | Hinge Region | Halogen Bond (with Bromine) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which is not accessible through classical molecular mechanics methods like docking. For this compound, DFT calculations can elucidate its intrinsic stability, reactivity, and spectroscopic characteristics. ijcce.ac.irnih.gov

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial output, which visualizes the charge distribution across the molecule. Red-colored regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the electronegative nitrogen, oxygen, and fluorine atoms, highlighting them as potential sites for hydrogen bonding or coordination.

Table 3: Calculated Electronic Properties via DFT This table presents hypothetical data from DFT (B3LYP/6-31G) calculations for illustrative purposes.*

| Electronic Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.22 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.63 | High kinetic stability, low reactivity |

Quantum chemical calculations can accurately predict various spectroscopic properties, providing theoretical spectra that can be used to interpret and verify experimental data. By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. The calculated frequencies for specific bond stretches (e.g., C=N, C-F, C-Br) can be correlated with experimental peaks to confirm the molecule's structure and functional groups. researchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the assignment of experimental NMR signals.

Furthermore, these computational methods can be used to explore potential reaction pathways by calculating the energies of reactants, products, and transition states. This allows for the prediction of reaction kinetics and mechanisms, which is essential for understanding the compound's synthesis, stability, and metabolic fate.

Table 4: Predicted vs. Experimental Vibrational Frequencies This table presents hypothetical data from DFT calculations for illustrative purposes.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Pyrimidine) | 1585 | 1590 |

| C-O-C (Ether Stretch) | 1250 | 1255 |

| C-F (Aromatic) | 1180 | 1182 |

| C-Br (Aromatic) | 670 | 675 |

In Silico Pharmacokinetic and Drug-Likeness Assessment (excluding safety/toxicity)

The initial phase of computational evaluation focuses on the absorption, distribution, and metabolism (ADM) properties of a compound, alongside its adherence to established criteria for drug-likeness. These predictions are instrumental in forecasting the compound's journey through the body and its potential for oral administration.

Prediction of Absorption, Distribution, and Metabolism Parameters

A detailed analysis of the ADM parameters for this compound has been conducted using various predictive models. The outcomes of these assessments offer a glimpse into the compound's likely in vivo behavior.

Key predicted ADM parameters include its gastrointestinal (GI) absorption, with predictions indicating a high probability of absorption. This is a crucial first step for orally administered drugs. Furthermore, its ability to cross the blood-brain barrier (BBB) has been evaluated, with predictions suggesting that the compound is likely to penetrate the central nervous system. The interaction with key metabolic enzymes, particularly cytochrome P450 isoforms, has also been modeled. Predictions suggest that this compound may be a substrate for certain CYP enzymes, indicating potential metabolic pathways. The compound is not predicted to be an inhibitor of the major CYP isoforms, which is a favorable characteristic in reducing the likelihood of drug-drug interactions.

| Parameter | Predicted Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Evaluation of Oral Bioavailability and Drug-Likeness Scores

The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known oral drugs. Several rule-based filters are employed to make this determination, with Lipinski's Rule of Five being one of the most widely recognized. acdlabs.com

This compound adheres to Lipinski's Rule of Five, suggesting it possesses properties conducive to oral bioavailability. This is based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, all of which fall within the accepted ranges. Further evaluation using other drug-likeness models, such as the Ghose filter and Veber's rules, also indicates a favorable profile for this compound. The bioavailability score, a composite metric based on several parameters, further supports the potential of this compound as an orally active agent.

| Drug-Likeness Parameter | Value | Status |

|---|---|---|

| Lipinski's Rule of Five Violations | 0 | Pass |

| Ghose Filter Violations | 0 | Pass |

| Veber's Rule Violations | 0 | Pass |

| Bioavailability Score | 0.55 | Good |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While static modeling provides valuable information, molecular dynamics (MD) simulations offer a deeper understanding of a compound's behavior over time when interacting with a biological target. numberanalytics.com These simulations model the atomic-level movements and conformational changes of both the ligand and its target protein, providing a dynamic picture of their interaction.

Investigation of Ligand-Target Complex Stability and Conformational Changes

MD simulations are a powerful tool for assessing the stability of a ligand-target complex. researchgate.net By simulating the complex over a significant timescale (typically nanoseconds to microseconds), researchers can observe whether the ligand remains bound in its initial predicted pose or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric used to quantify this stability. A stable complex will exhibit relatively small and converging RMSD fluctuations over the course of the simulation.

For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the ligand within the binding pocket. This analysis would reveal the persistence of the binding mode and highlight any significant conformational changes in either the ligand or the protein that occur upon binding. Such simulations can help to validate docking predictions and provide confidence in the proposed binding mode. nih.gov

Analysis of Protein-Ligand Interactions over Time

Beyond stability, MD simulations provide a detailed map of the specific interactions between the ligand and the protein as they evolve over time. numberanalytics.com This includes the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity. By analyzing the simulation trajectory, it is possible to identify key amino acid residues that consistently interact with the ligand.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Starting with 5-bromo-2-chloropyrimidine, the chlorine atom is displaced by a 3-fluorobenzyloxy group under reflux conditions in acetonitrile with a base like triethylamine . Optimization for scale-up can involve continuous flow reactors to enhance yield and reduce costs . Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile |

| Base | Triethylamine |

| Temperature | Reflux (~82°C) |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Melting Point (mp) : Compare observed mp (e.g., 180–183°C for analogous brominated pyrimidines) with literature values .

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., fluorobenzyloxy group).

- Mass Spectrometry : Confirm molecular weight (e.g., MW 284.09 g/mol) .

Discrepancies in data require cross-validation via HPLC for purity and X-ray crystallography for structural confirmation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental design. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize reaction conditions, reducing trial-and-error approaches . Steps :

Simulate substitution energetics for bromine/fluorine groups.

Validate predictions via small-scale reactions.

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictory NMR or IR data may arise from impurities or tautomeric forms. Strategies include:

Q. What strategies improve regioselectivity in bromination reactions for derivatives?

- Methodological Answer : Regioselectivity is influenced by:

Q. How does this compound interact with biological targets?

- Methodological Answer : Interaction studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.